Methyl 9-chloroperfluorononanoate
Overview
Description
Methyl 9-chloroperfluorononanoate is a specialized organofluorine compound with the molecular formula C10H3ClF16O2 . This compound is known for its unique chemical properties, which make it valuable in various industrial and scientific applications. It is characterized by its high fluorine content, which imparts exceptional stability and resistance to chemical reactions.
Preparation Methods
The synthesis of Methyl 9-chloroperfluorononanoate typically involves the esterification of 9-chloroperfluorononanoic acid with methanol . This reaction is usually carried out under acidic conditions to facilitate the formation of the ester bond. Industrial production methods often involve the use of specialized equipment to handle the highly reactive and corrosive nature of the fluorinated intermediates .
Chemical Reactions Analysis
Methyl 9-chloroperfluorononanoate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding perfluorinated carboxylic acids.
Reduction: Reduction reactions can convert the ester group into an alcohol group, although this is less common due to the stability of the ester bond.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation and reducing agents like lithium aluminum hydride for reduction. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Methyl 9-chloroperfluorononanoate has a wide range of applications in scientific research:
Biology: Its stability and resistance to degradation make it useful in biological studies, particularly in the development of fluorinated biomolecules.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its ability to resist metabolic breakdown.
Mechanism of Action
The mechanism of action of Methyl 9-chloroperfluorononanoate is primarily related to its chemical stability and resistance to degradation. Its molecular structure allows it to interact with various molecular targets without undergoing significant chemical changes. This makes it an ideal candidate for applications where long-term stability is required .
Comparison with Similar Compounds
Methyl 9-chloroperfluorononanoate can be compared with other similar compounds, such as:
Methyl nonanoate: Unlike this compound, Methyl nonanoate lacks the fluorine atoms, making it less stable and more reactive.
Perfluorononanoic acid: This compound is similar in structure but lacks the ester group, which affects its reactivity and applications.
Chlorofluorocarbons (CFCs): While CFCs are also fluorinated compounds, they are primarily used as refrigerants and have different chemical properties and applications.
This compound stands out due to its unique combination of stability, resistance to degradation, and versatility in various applications.
Properties
IUPAC Name |
methyl 9-chloro-2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorononanoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H3ClF16O2/c1-29-2(28)3(12,13)4(14,15)5(16,17)6(18,19)7(20,21)8(22,23)9(24,25)10(11,26)27/h1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKAWNZHEMRKCJX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C(C(C(C(C(C(C(F)(F)Cl)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H3ClF16O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.55 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.